



Introduction: The FLT3 Receptor and its Ligand

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The FMS-like tyrosine kinase 3 (FLT3), also known as fetal liver kinase-2 (FLK2) or CD135, is a class III receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells (HSPCs).[1][2][3] Encoded by the FLT3 gene on chromosome 13q12, the receptor is primarily expressed on immature hematopoietic cells, including myeloid, lymphoid, and dendritic cell progenitors.[4][5]

The structure of the FLT3 receptor consists of five extracellular immunoglobulin-like domains, a transmembrane domain, a juxtamembrane (JM) domain, and a cytoplasmic domain with a split tyrosine kinase (TK) motif.[5][6][7] The ligand for FLT3, known as FLT3 Ligand (FL), is a transmembrane protein that can be cleaved to produce a soluble, biologically active homodimer.[6] FL is expressed by bone marrow stromal cells and various hematopoietic cells. [6][8]

Binding of FL to the FLT3 receptor induces receptor homodimerization and a conformational change, leading to the autophosphorylation of tyrosine residues within the kinase domains.[4] [7] This activation event initiates a cascade of downstream signaling pathways crucial for normal hematopoiesis.[2] While FLT3 signaling is vital for the development of multipotent stem cells and B-lymphoid progenitors, its ligand, FL, shows limited proliferative effect on its own.[4] [6] Instead, it potently synergizes with other hematopoietic cytokines and growth factors, such as Stem Cell Factor (SCF), Interleukin-3 (IL-3), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), to promote the generation of hematopoietic colonies.[4][8][9]

FLT3 Expression in the Hematopoietic Hierarchy







FLT3 expression is tightly regulated and largely restricted to early hematopoietic progenitors.[6] [10] In normal bone marrow, its expression is found on CD34+ cells, which are characteristic of primitive hematopoietic progenitors.[10][11] Studies in both human and murine models have delineated its expression across different stages of hematopoietic development, although some key differences exist.

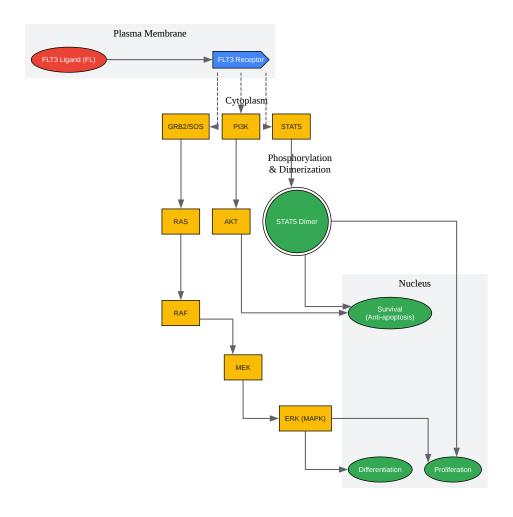
In humans, FLT3 is uniformly expressed on the hematopoietic stem cell (HSC) population capable of long-term reconstitution.[12][13] Its expression continues along the granulocyte/macrophage pathway, including in common myeloid progenitors (CMPs) and granulocyte/macrophage progenitors (GMPs), as well as in early lymphoid progenitors.[12][13] In contrast, murine studies suggest that Flt3 expression begins downstream of the long-term HSCs, marking the loss of self-renewal capacity.[14][15] Murine Flt3 is expressed in multipotent progenitors (MPPs), lymphoid-primed multipotent progenitors (LMPPs), and common lymphoid progenitors (CLPs).[4][16]

This differential expression pattern between species is a critical consideration when using mouse models to study human hematopoiesis and FLT3-related pathologies.[13]

The Core FLT3 Signaling Cascade

Upon ligand binding and receptor dimerization, the phosphorylated tyrosine residues on the activated FLT3 receptor serve as docking sites for various adaptor proteins and signaling molecules containing Src Homology 2 (SH2) domains.[17][18] This leads to the activation of three major downstream signaling pathways: the PI3K/AKT pathway, the RAS/MAPK pathway, and the STAT pathway. These pathways collectively regulate cell proliferation, survival, and differentiation.[5][19][20]





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Caption: Overview of the FLT3 signaling pathway upon ligand binding.

PI3K/AKT Pathway

The activated FLT3 receptor recruits and activates Phosphoinositide 3-kinase (PI3K).[7][20] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B).[5][7] Activated AKT is a crucial mediator of cell survival signals, primarily through the inhibition of pro-apoptotic proteins and the negative regulation of transcription factors like FoxO3a, which promotes apoptosis.[5]

RAS/MAPK Pathway

FLT3 activation leads to the recruitment of the adaptor protein Growth factor receptor-bound protein 2 (GRB2), which in turn recruits the Son of Sevenless (SOS) guanine nucleotide



exchange factor.[4][17] This complex activates RAS by promoting the exchange of GDP for GTP.[20] Activated RAS initiates the mitogen-activated protein kinase (MAPK) cascade, sequentially activating RAF, MEK, and finally ERK (extracellular signal-regulated kinase).[7][20] The ERK pathway is a primary driver of cell proliferation and differentiation.[19]

STAT Pathway

In normal hematopoiesis, FLT3 activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[4] Upon phosphorylation, STAT5 proteins dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[18][20]

Quantitative Data on FLT3 Expression

The level of FLT3 expression varies across different hematopoietic cell populations and can be quantified using techniques like flow cytometry.

Table 1: FLT3 Surface Protein Expression in Murine Hematopoietic Progenitors

Cell Population	Description	% FLT3+ Cells (Mean ± SEM)
MPP	Multipotent Progenitor	63.7 ± 3%[21]
СМР	Common Myeloid Progenitor	36.8 ± 1.4%[21]
GMP	Granulocyte-Macrophage Progenitor	15.7 ± 0.9%[21]
LT-HSC	Long-Term Hematopoietic Stem Cell	18.6 ± 3.8% (M-CSFR+ subset)
ST-HSC	Short-Term Hematopoietic Stem Cell	23.4 ± 3.6% (M-CSFR+ subset)

Data derived from flow cytometry analysis of C57/BL6 mouse bone marrow.[21]

Table 2: FLT3 Expression in Human Leukemic Cell Lines (Flow Cytometry)



Cell Line	Lineage	Relative FLT3 Expression (Δ MFI \pm SD)
EoL-1	Eosinophilic Leukemia	5.60 ± 0.72[22]
MV4-11	AML (Biphenotypic B-myelomonocytic)	3.53 ± 0.93[22]
HL-60	AML (Promyelocytic)	1.74 ± 0.10[22]
Molt-4	T-cell ALL	1.00 ± 0.64[22]
U937	Histiocytic Lymphoma (Monocytic)	0.66 ± 0.46[22]
K562	CML (Erythroleukemia)	0.59 ± 0.57[22]

ΔMFI (delta Mean Fluorescence Intensity) represents the shift in fluorescence compared to an isotype control, indicating relative surface protein levels.[22]

Key Experimental Protocols Protocol: Flow Cytometric Analysis of FLT3 Surface Expression

This protocol outlines the general steps for quantifying FLT3 expression on the surface of hematopoietic cells.

Objective: To determine the percentage of FLT3-positive cells and the relative expression level (MFI) within a heterogeneous cell population (e.g., bone marrow mononuclear cells).

Materials:

- Single-cell suspension of hematopoietic cells (e.g., bone marrow aspirate, peripheral blood).
- Phosphate-Buffered Saline (PBS).
- FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide).
- Fc receptor blocking reagent (e.g., Human TruStain FcX™).



- Fluorochrome-conjugated anti-human CD135 (FLT3) antibody.
- Fluorochrome-conjugated isotype control antibody.
- Antibodies for lineage markers (e.g., CD34, CD38, lineage cocktail) to identify specific progenitor populations.
- Viability dye (e.g., 7-AAD or DAPI).
- Flow cytometer.

Methodology:

- Cell Preparation: Isolate mononuclear cells from the sample using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells with PBS and resuspend in FACS buffer to a concentration of 1x10^7 cells/mL.
- Fc Receptor Blocking: Incubate the cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.
- Antibody Staining: Aliquot 1x10^6 cells per tube. Add the pre-titrated fluorochromeconjugated anti-FLT3 antibody and other cell surface marker antibodies. In a separate tube, add the corresponding isotype control antibody for the FLT3 channel.
- Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
- Viability Staining: Resuspend the cell pellet in FACS buffer containing a viability dye.
- Data Acquisition: Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., 100,000 to 1,000,000) to analyze rare progenitor populations.
- Data Analysis:
 - Gate on single, viable cells.



- Identify the hematopoietic progenitor population of interest using specific markers (e.g., Lineage-negative, CD34+).
- Within the target population, use the isotype control to set the gate for FLT3 positivity.
- Quantify the percentage of FLT3+ cells and the Mean Fluorescence Intensity (MFI) of the positive population.[22]

Protocol: PCR-Based Detection of FLT3-ITD Mutations

This protocol provides a general workflow for detecting internal tandem duplication (ITD) mutations in the juxtamembrane domain of the FLT3 gene, a common alteration in acute myeloid leukemia (AML).

Objective: To amplify the FLT3 juxtamembrane region from genomic DNA and identify the presence of larger PCR products indicative of an ITD mutation via fragment analysis.

Materials:

- Genomic DNA (gDNA) extracted from patient cells.
- PCR primers flanking the FLT3 juxtamembrane domain (Exons 14 and 15). One primer should be fluorescently labeled (e.g., with 6-FAM).
- Taq DNA polymerase and PCR buffer.
- dNTPs.
- · Thermocycler.
- · Capillary electrophoresis-based genetic analyzer.
- Size standard (e.g., GeneScan LIZ size standard).
- Formamide.

Methodology:

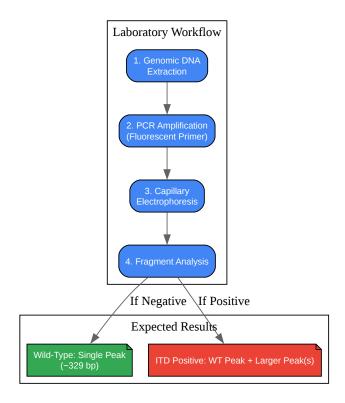
PCR Amplification:



- Set up a PCR reaction containing gDNA, forward and reverse primers (one fluorescently labeled), Taq polymerase, buffer, and dNTPs.[23]
- Use a standard PCR program:
 - Initial denaturation (e.g., 95°C for 5 minutes).
 - 30-35 cycles of:
 - Denaturation (95°C for 30 seconds).
 - Annealing (e.g., 60°C for 30 seconds).
 - Extension (72°C for 45 seconds).
 - Final extension (72°C for 10 minutes).
- Fragment Analysis Preparation:
 - Dilute the PCR product.
 - Prepare a mixture of the diluted PCR product, a size standard, and formamide.
 - Denature the mixture by heating at 95°C for 3 minutes, followed by a rapid chill on ice.[23]
- · Capillary Electrophoresis:
 - Load the samples onto a genetic analyzer.
 - The instrument will separate the DNA fragments by size with single-nucleotide resolution.
- Data Analysis:
 - Analyze the output using appropriate software (e.g., GeneMapper).
 - A wild-type (WT) sample will show a single peak at the expected size (e.g., ~329 bp).
 - An ITD-positive sample will show the WT peak plus one or more larger peaks, with the size difference corresponding to the length of the inserted duplicated sequence.[23] The



ratio of the mutant to wild-type peak areas can be used to estimate the allelic ratio.



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Caption: Workflow for FLT3-ITD mutation detection by fragment analysis.

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